molecular formula C7H7NO2 B1605669 2-Methyl-4-nitrosophenol CAS No. 6971-38-6

2-Methyl-4-nitrosophenol

Cat. No. B1605669
CAS RN: 6971-38-6
M. Wt: 137.14 g/mol
InChI Key: PMTVEXBJLIRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methyl-4-nitrosophenol involves various methods, including diazotization reactions and subsequent coupling with an appropriate amine or phenol. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. Notably, the catalytic reduction of 4-nitrophenol (4-NP) serves as a benchmark reaction for assessing the activity of nanostructured materials .

Scientific Research Applications

Chemical Complex Formation

Research by Charalambous, Frazer, and Taylor (1971) discusses the formation of complexes such as Ni(qo)2 and Ni(qo)2,2py with various nitrosophenols, including 4-methyl-2-nitrosophenol. These complexes exhibit distinct magnetic susceptibilities and electronic, infrared, and mass spectral properties, indicating their potential in various chemical applications (Charalambous, Frazer, & Taylor, 1971).

Reaction with Alkali

Forbes and Gregory (1968) found that treating 2,4-dinitrobenzaldehyde with dilute sodium hydroxide produces 2-nitro-4-nitrosophenol. This transformation indicates the reactivity of such compounds in alkaline conditions, which can be significant in organic synthesis and chemical reaction studies (Forbes & Gregory, 1968).

Molecular Structure Studies

Slaschinin et al. (2012) investigated the reactivity of persubstituted 4-nitrosophenols with alkyl iodides, leading to insights into the molecular structures of these compounds. Their findings contribute to the understanding of chemical bonding and reactions in organic chemistry (Slaschinin et al., 2012).

Biological Wastewater Treatment

Aitken and McCoy (1993) evaluated the biological treatment of wastewater from nitrosophenol production. Their study provides insights into the biodegradation and potential environmental impact of nitrosophenols, which is crucial for environmental engineering and pollution control strategies (Aitken & McCoy, 1993).

Interactions with Biological Systems

Momo et al. (2003) explored the biological activity of different phenols and nitrosophenols on mitochondrial respiration. This research is significant in understanding the biological effects of these compounds, which can be crucial for pharmacology and toxicology studies (Momo et al., 2003).

Extraction of Ternary Complexes

Korenaga, Motomizu, and Tǒei (1973) investigated the use of nitrosophenols in extracting ternary complexes with iron(II) and rhodamine B. This research contributes to analytical chemistry, particularly in the development of methods for metal ion detection and quantification (Korenaga, Motomizu, & Tǒei, 1973).

Polymerization Inhibition

Nicolaÿ et al. (2012) tested nitrosophenol compounds, including 4-nitrosophenol, as inhibitors in the vapor-phase inhibition of acrylic acid polymerization. This research is essential in industrial chemistry, particularly in the synthesis and processing of polymers (Nicolaÿ et al., 2012).

Catalysis of Nitrosation Reactions

Davies, Massey, and McWeeny (1980) found that p-nitrosophenols catalyze the N-nitrosation of pyrrolidine and morpholine. This discovery is relevant for chemical synthesis, particularly in understanding and developing nitrosation reactions (Davies, Massey, & McWeeny, 1980).

Environmental Toxicology and Biodegradability

O'Connor and Young (1989) evaluated the biodegradability and toxicity of various nitrosophenols, including 2-methyl-4-nitrosophenol. This research is significant in environmental toxicology, providing insights into the impact of these compounds on ecological systems and their biodegradation processes (O'Connor & Young, 1989).

properties

IUPAC Name

2-methyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTVEXBJLIRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065427, DTXSID30879084
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 2-METHYL-4-NITROSO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitrosophenol

CAS RN

6971-38-6, 13362-33-9
Record name 2-Methyl-4-nitrosophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroso-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 2-METHYL-4-NITROSO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroso-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-p-benzoquinone 4-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-nitrosophenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitrosophenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-nitrosophenol
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-nitrosophenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-nitrosophenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-nitrosophenol

Citations

For This Compound
23
Citations
R Henry - The Journal of Organic Chemistry, 1958 - ACS Publications
In most of these nitrosodecarboxylations, the nitrosophenol was not recovered per se and the de-rived nitrophenol was only recovered in small yields (5 to 15% conversions). That the …
Number of citations: 12 pubs.acs.org
JC Pérez, S González-Mancebo, JJ García-Ceca… - Citeseer
… 4-Nitrosophenol and methylated derivatives, 2-methyl-4-nitrosophenol, and 3methyl-4-… The studied compounds, 4-nitrosophenol and methylated derivatives, 2-methyl-4nitrosophenol, …
Number of citations: 7 citeseerx.ist.psu.edu
GK FINCH - 1954 - search.proquest.com
DOCTORAL DISSERTATION SERIESPublication No,: 12,572 AUTHOR: Gaylord Kirkwood Finch, Ph. D., 1954 University of MichiganTITLE: THE EFFECT OF ALKYL GROUPS IN …
Number of citations: 0 search.proquest.com
WR VAUGHAN, GK Finch - The Journal of Organic Chemistry, 1956 - ACS Publications
Four symmetrical 2, 6-dialkyl-4-nitrophenols and the four corresponding nitrosophenols, and two symmetrical 3, 5-dialkyl-4-nitrophenols and the corresponding nitrosophenols …
Number of citations: 37 pubs.acs.org
RK Norris, S Sternhell - Australian Journal of Chemistry, 1966 - CSIRO Publishing
On the basis of NMR spectra, supported by uv and ir data, it can be concluded that "p-nitrosophenol" and several of its methyl derivatives exist predominantly in the benzoquinone …
Number of citations: 65 www.publish.csiro.au
K Hirota, H Koizumi, Y Hironaka, Y Izumi - Bulletin of the Chemical …, 1976 - journal.csj.jp
… 2, are in the order: 2-methyl-4nitrosophenol)>3-methyl-4-nitrosophenol and 2,6-dimethyl-4-nitrosophenol > 3,5-dimethyl-4-nitrosophenol, respectively. These orders show that the …
Number of citations: 6 www.journal.csj.jp
JW Lown, MH Akhtar - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… When reaction of 2-methyl-4-nitrosophenol or nitroso- … 2-Methyl-4-nitrosophenol in Acetonitrile.-A solution of the aziridine (3-35 g, 10 mmol) and the nitrosophenol (1.35 g, 10 mmol) in …
Number of citations: 0 pubs.rsc.org
TJ King, CE Newall - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… A red benzophenoxazinone prepared by the Fischer-Hepp method from 2-methyl-4-nitrosophenol and 2-naphthol, which could have had structure (I; R = Me, R’ = H or vice versa) was …
Number of citations: 2 pubs.rsc.org
HN Blount, HB Herman - The Journal of Physical Chemistry, 1968 - ACS Publications
Conclusions The Brownian model seems to be more adequate for the fused saltthan for nonelectrolytes like liquid argon. This resultmay arise because the tight coupling of the ions by …
Number of citations: 13 pubs.acs.org
CSL Baker, D Barnard, M Porter - Rubber Chemistry and …, 1970 - meridian.allenpress.com
One objective of a new crosslinking system for NR is a vulcanizate possessing good strength and fatigue properties and a high resistance to reversion; a second is a vulcanizate with …
Number of citations: 43 meridian.allenpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.